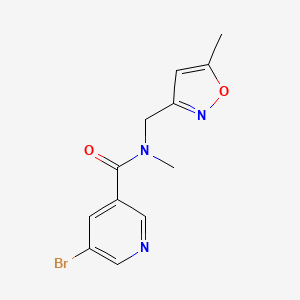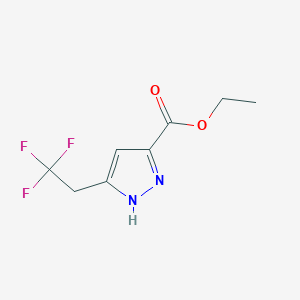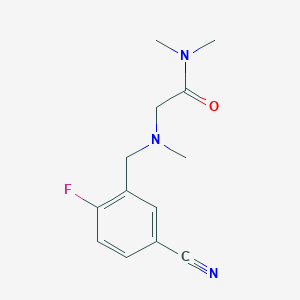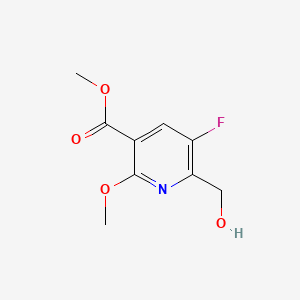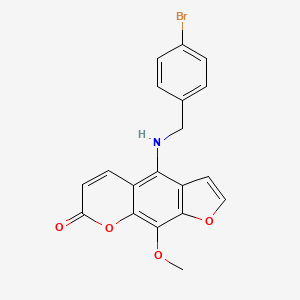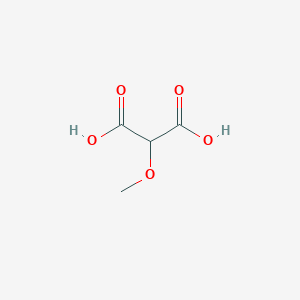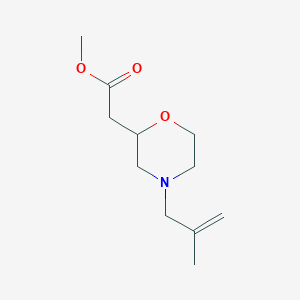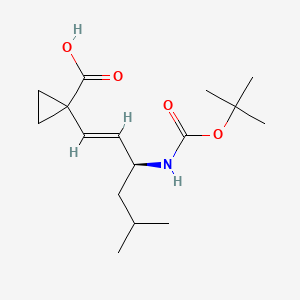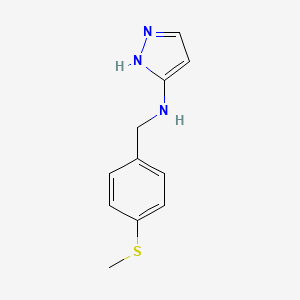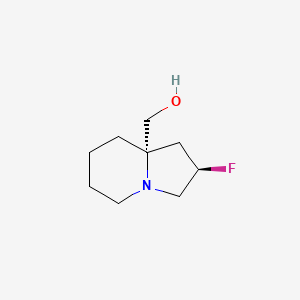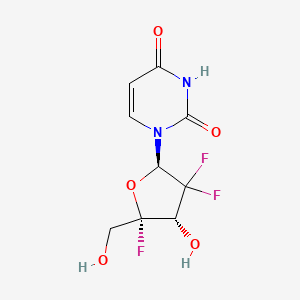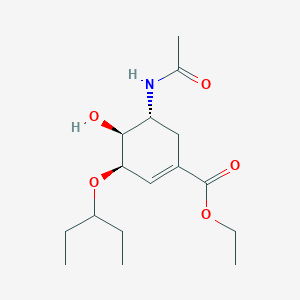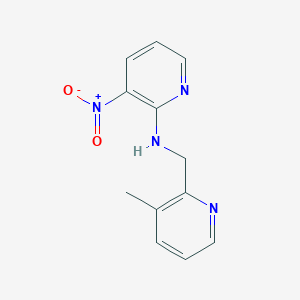
rel-(1R,5R)-2-Bromo-5-(trifluoromethyl)cyclohex-2-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine typically involves multiple steps, starting from commercially available precursors. One possible route could involve the bromination of a cyclohexene derivative followed by the introduction of the trifluoromethyl group and subsequent amination. The reaction conditions would likely include the use of brominating agents, trifluoromethylating reagents, and amine sources under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or the reduction of the double bond in the cyclohexene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a cyclohexenone derivative, while substitution could result in a variety of substituted cyclohexene compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other brominated cyclohexene derivatives or trifluoromethylated amines. Examples could be:
- 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-ol
- 2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-carboxylic acid
Uniqueness
Rel-(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine is unique due to its specific stereochemistry and the combination of functional groups, which can impart distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C7H9BrF3N |
|---|---|
Molecular Weight |
244.05 g/mol |
IUPAC Name |
(1R,5R)-2-bromo-5-(trifluoromethyl)cyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H9BrF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h2,4,6H,1,3,12H2/t4-,6-/m1/s1 |
InChI Key |
GQWNWGDIAIZMFS-INEUFUBQSA-N |
Isomeric SMILES |
C1C=C([C@@H](C[C@@H]1C(F)(F)F)N)Br |
Canonical SMILES |
C1C=C(C(CC1C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


